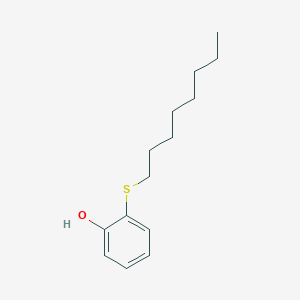

Phenol, 2-(octylthio)-

CAS No.: 24312-55-8

Cat. No.: VC19677656

Molecular Formula: C14H22OS

Molecular Weight: 238.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24312-55-8 |

|---|---|

| Molecular Formula | C14H22OS |

| Molecular Weight | 238.39 g/mol |

| IUPAC Name | 2-octylsulfanylphenol |

| Standard InChI | InChI=1S/C14H22OS/c1-2-3-4-5-6-9-12-16-14-11-8-7-10-13(14)15/h7-8,10-11,15H,2-6,9,12H2,1H3 |

| Standard InChI Key | FFHGLCVEPGJHPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCSC1=CC=CC=C1O |

Introduction

Chemical Identity and Structural Properties

Phenol, 2-(octylthio)-, systematically named 2-octylsulfanylphenol, belongs to the class of alkylthiophenols. Its molecular formula is , with a molecular weight of 238.39 g/mol . The structure consists of a phenolic ring substituted at the ortho position with an octylthio group (), conferring both hydrophobic and electron-donating characteristics .

Physicochemical Characteristics

Critical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Low in water; soluble in organics | |

| LogP (Partition Coefficient) | 5.5 (predicted) | |

| Hydrogen Bond Donors | 1 (phenolic −OH) |

The high logP value indicates strong lipophilicity, suggesting preferential partitioning into nonpolar matrices such as polymers and oils .

Synthesis Methodologies

Thioetherification via Nucleophilic Substitution

A patented route involves reacting o-cresol with n-octyl mercaptan and paraformaldehyde in the presence of pyrrolidine as a catalyst . This one-pot method proceeds under mild conditions (25–110°C) with a 98.8% yield, avoiding volatile amine catalysts to minimize odor emissions :

Key advantages include scalability to kilogram batches and efficient trap systems (e.g., sodium hypochlorite) to neutralize residual mercaptan odors .

Industrial Applications

Antioxidant in Polymer Stabilization

Phenol, 2-(octylthio)-, serves as a precursor in the production of 2,4-bis(n-octylthiomethyl)-6-methylphenol, a high-performance antioxidant for plastics and synthetic lubricants . Its mechanism involves radical scavenging via the phenolic −OH group and peroxide decomposition through the thioether moiety, synergistically preventing oxidative degradation in polyolefins and elastomers .

Surfactant Intermediate

Though less studied than nonylphenol derivatives, the octylthio group’s hydrophobicity positions it as a candidate for nonionic surfactants in niche applications, such as emulsion stabilizers for agrochemical formulations .

Toxicological and Environmental Considerations

Ecotoxicity Profile

Alkylthiophenols generally exhibit higher persistence than unsubstituted phenols due to reduced aqueous solubility . While specific data for 2-(octylthio)-phenol are lacking, structural analogs like octylphenol demonstrate moderate toxicity to aquatic organisms (e.g., LC = 1.2 mg/L for Daphnia magna) .

Human Health Risks

No direct studies exist, but the compound’s structural similarity to alkylphenols warrants caution. These compounds are implicated in endocrine disruption via estrogen receptor binding, though sulfuration may attenuate such activity .

Future Research Directions

Green Synthesis Routes

Exploring photocatalytic or enzymatic methods could reduce reliance on stoichiometric oxidants like PhI(OAc) .

Structure-Activity Relationships

Systematic studies comparing alkyl chain length (C4 vs. C8) and sulfur oxidation states (sulfoxide, sulfone) may optimize antioxidant efficacy while minimizing eco-toxicity.

Degradation Pathways

Advanced oxidation processes (e.g., ozonation) should be evaluated for wastewater treatment, given the compound’s recalcitrance to biodegradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume